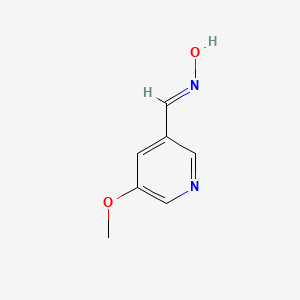

5-Methoxynicotinaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxynicotinaldehyde oxime: is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol It is characterized by the presence of an oxime functional group attached to a methoxynicotinaldehyde backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxynicotinaldehyde oxime typically involves the reaction of 5-methoxynicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. One common method involves mixing the aldehyde with hydroxylamine hydrochloride in a basic aqueous medium, followed by adjustment of pH to facilitate the formation of the oxime

Actividad Biológica

5-Methoxynicotinaldehyde oxime is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of nicotinaldehyde, modified with an oxime functional group. This modification enhances its biological properties, making it a valuable compound for research and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity. For instance, it may act as an inhibitor or modulator of acetylcholinesterase (AChE), which is crucial in neurotransmission and can be targeted in neurodegenerative diseases .

- Antioxidant Properties : Like many oxime derivatives, this compound exhibits antioxidant activity, which helps in reducing oxidative stress in cells. This property is particularly beneficial for protecting against cellular damage and inflammation .

- Anti-cancer Activity : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth by modulating cell cycle progression and promoting cell death pathways .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound:

| Activity | Mechanism | Reference |

|---|---|---|

| AChE Inhibition | Modulates neurotransmitter levels | |

| Antioxidant | Reduces oxidative stress | |

| Anti-cancer | Induces apoptosis and inhibits cell proliferation |

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound protected neuronal cells from oxidative damage induced by toxic agents. The compound enhanced the expression of antioxidant enzymes, thereby reducing cell death rates .

- Cancer Research : In vitro studies have shown that this compound significantly reduced the viability of various cancer cell lines, including breast and leukemia cells. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

- Toxicological Assessments : Evaluations in animal models indicated that while this compound has therapeutic potential, high doses may lead to adverse effects, emphasizing the need for careful dosage regulation in therapeutic applications .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for several pharmacological applications:

- Neurodegenerative Diseases : Its ability to inhibit AChE positions it as a candidate for treating conditions like Alzheimer's disease.

- Cancer Therapy : The compound's antiproliferative effects suggest potential use as an adjunct therapy in cancer treatment protocols.

- Antioxidant Supplements : Its antioxidant properties may support health in conditions associated with oxidative stress.

Aplicaciones Científicas De Investigación

Anticancer Properties

5-Methoxynicotinaldehyde oxime belongs to the class of oxime derivatives, which have been extensively studied for their anticancer activities. Oximes are known to act as inhibitors of various kinases involved in tumorigenesis.

- Mechanism of Action : The oxime functional group enhances the binding affinity to kinase targets due to its ability to form hydrogen bonds, which is crucial for inhibiting pathways related to cancer cell proliferation and survival .

- Case Study : Research has shown that certain oxime derivatives exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. For instance, compounds derived from indirubin oximes have demonstrated potent activity against MCF-7 breast cancer cells, with IC50 values as low as 0.04 μM .

| Compound | Target Kinase | IC50 (μM) | Reference |

|---|---|---|---|

| Indirubin Oxime Analog | CDK2 | 0.04 | |

| 6-bromoindirubin-3′-oxime | CDK1, CDK2 | 2.16 (CDK2) |

Anti-inflammatory Activity

Oximes, including this compound, have shown promise in anti-inflammatory applications. They can inhibit enzymes such as lipoxygenase and cyclooxygenase, which play critical roles in inflammatory processes.

- Comparative Efficacy : Some studies indicate that certain oximes exhibit anti-inflammatory effects comparable to established drugs like indomethacin and diclofenac .

Plant Growth Regulation

Oxime derivatives are not only beneficial in human health but also play significant roles in agriculture. They can act as growth regulators and protectants against pathogens.

- Biochemical Role : Oximes are involved in the biosynthesis of various plant metabolites that regulate growth and defense mechanisms . For example, they can act as quenchers for reactive oxygen species, aiding in plant stress responses.

| Application | Effect | Reference |

|---|---|---|

| Growth Regulation | Enhances plant defense mechanisms | |

| Pathogen Resistance | Antibacterial properties |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound and its analogs is crucial for optimizing their pharmacological properties.

Propiedades

Número CAS |

1087659-31-1 |

|---|---|

Fórmula molecular |

C7H8N2O2 |

Peso molecular |

152.15 g/mol |

Nombre IUPAC |

(NZ)-N-[(5-methoxypyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H8N2O2/c1-11-7-2-6(4-9-10)3-8-5-7/h2-5,10H,1H3/b9-4- |

Clave InChI |

IYJMHCDUUDDZBX-WTKPLQERSA-N |

SMILES |

COC1=CN=CC(=C1)C=NO |

SMILES isomérico |

COC1=CN=CC(=C1)/C=N\O |

SMILES canónico |

COC1=CN=CC(=C1)C=NO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.